1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one
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Overview
Description
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, an oxadiazole ring, and a dihydropyridinone moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body. The trifluoromethyl group, for example, is often used in medicinal chemistry due to its lipophilic nature and ability to form strong bonds with proteins, potentially increasing the affinity of the compound for its target .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The presence of the oxadiazole and pyridinone rings could allow the compound to fit into the active site of enzymes or receptors, inhibiting their function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The trifluoromethyl group could potentially increase the compound’s metabolic stability, while the presence of the polar oxadiazole and pyridinone rings could affect its solubility and absorption .
Result of Action
The molecular and cellular effects of the compound would depend on its target and mode of action. If the compound inhibits a specific enzyme or receptor, it could lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and effective at physiological pH and body temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Formation of the Dihydropyridinone Moiety: This can be achieved through the condensation of appropriate aldehydes with amines, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.
Agrochemicals: The compound’s structural features may be leveraged to develop new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-(2-chloro-5-(trifluoromethyl)phenyl)urea
- 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Uniqueness
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and dihydropyridinone moiety. This combination imparts distinct electronic, steric, and chemical properties that can be exploited in various applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
1-benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-10-8-16(9-11-17)14-31-21-27-26-19(30-21)18-7-4-12-28(20(18)29)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVWNWFEVNVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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